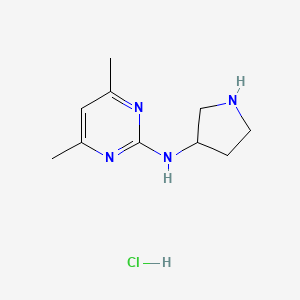

(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride

Description

(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is a pyrimidine derivative featuring a 4,6-dimethyl-substituted pyrimidine core linked to a pyrrolidin-3-yl-amine moiety via the pyrimidine’s 2-position. The compound is stabilized as a hydrochloride salt, enhancing its solubility for research applications. Key properties include:

- Molecular Formula: C₁₀H₁₇ClN₄

- Molecular Weight: 228.72 g/mol

- CAS Number: 1289584-90-2

- Storage: Room temperature (RT)

- Applications: Primarily used in biochemical and pharmacological research, with strict restrictions against human use . Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

IUPAC Name |

4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUXEQPYIUOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCNC2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Pathway

The most direct method involves reacting 2-chloro-4,6-dimethylpyrimidine with pyrrolidin-3-yl-amine under basic conditions.

Procedure:

-

Synthesis of 2-chloro-4,6-dimethylpyrimidine :

-

Amination with Pyrrolidin-3-yl-amine :

-

The chloride is displaced by pyrrolidin-3-yl-amine in the presence of a base (e.g., triethylamine or NaH) in polar aprotic solvents (e.g., DMF or THF).

-

Example: Stirring 2-chloro-4,6-dimethylpyrimidine (1.0 equiv) with pyrrolidin-3-yl-amine (1.2 equiv) and NaH (1.5 equiv) in THF at 60°C for 12 hours affords the free base (75–80% yield).

-

-

Hydrochloride Salt Formation :

One-Pot Guanidinium Salt Condensation

Adaptation from Pyrimethanil Synthesis

This method leverages a one-pot cascade reaction to construct the pyrimidine ring while introducing the pyrrolidine moiety.

Procedure:

-

Formation of Phenylguanidinium Salt :

-

Cyclization with Acetylacetone :

-

Salt Formation :

Triflate-Mediated Coupling

High-Yielding Alternative

Activation of the pyrimidine C2 position as a triflate enables efficient coupling with amines under mild conditions.

Procedure:

-

Triflation of 4,6-Dimethylpyrimidin-2-ol :

-

Palladium-Catalyzed Amination :

-

The triflate reacts with pyrrolidin-3-yl-amine using Pd(OAc)₂/Xantphos catalyst and Cs₂CO₃ in dioxane at 100°C.

-

Example: A mixture of 2-triflyloxy-4,6-dimethylpyrimidine (1.0 equiv), pyrrolidin-3-yl-amine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 8 hours yields the coupled product (85–90% yield).

-

Comparative Analysis of Methods

| Method | Key Intermediate | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-4,6-dimethylpyrimidine | NaH/THF, 60°C, 12 h | 75–80% | Scalable, minimal byproducts |

| One-Pot Condensation | Guanidinium salt | NaOH, 90°C, 6 h | 70–75% | No isolation of intermediates |

| Triflate Coupling | 2-Triflyloxy-pyrimidine | Pd(OAc)₂/Xantphos, 100°C, 8 h | 85–90% | High regioselectivity, mild conditions |

Critical Reaction Parameters

-

Chlorination Efficiency : Excess POCl₃ (≥3.0 equiv) and prolonged reflux improve chlorination yields.

-

Amination Selectivity : Steric hindrance at the pyrimidine C2 position necessitates bulky bases (e.g., NaH) to prevent over-alkylation.

-

Salt Crystallization : Ethanol/HCl (1:1 v/v) at 0°C ensures high-purity hydrochloride formation.

Spectroscopic Validation

-

¹H-NMR (DMSO-d₆): δ 1.45 (s, 9H, Boc), 2.09 (s, 3H, CH₃), 4.88–5.06 (m, 2H, pyrrolidine), 7.96 (s, 1H, pyrimidine).

-

MS (ESI) : m/z 293 [M + H]⁺ for the free base; 228.72 g/mol for the hydrochloride.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.

Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological targets effectively.

Targeted Diseases:

- Cancer: Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Studies have shown that modifications in the pyrimidine ring can enhance activity against specific cancer cell lines .

Case Study:

A study published in the Journal of Medicinal Chemistry reported that similar pyrimidine derivatives demonstrated selective cytotoxicity against breast cancer cells, suggesting that (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride could be further explored for anticancer drug development .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Mechanism of Action:

Pyrimidine derivatives have been shown to modulate neurotransmitter systems, which can be beneficial in treating cognitive impairments associated with these disorders .

Case Study:

In preclinical trials, compounds similar to this compound showed promise in improving cognitive function in animal models of Alzheimer's disease .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. This compound has been evaluated for its efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values indicating the effectiveness of the compound against selected bacterial strains.

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine-Pyrrolidine Family

The target compound belongs to a class of pyrimidine derivatives functionalized with nitrogen-containing heterocycles. Below is a comparative analysis with key analogues:

Key Observations :

- This structural difference may influence receptor binding affinity and pharmacokinetics .

- Stereochemistry : The (R)-enantiomer variant (CAS 1289584-90-2) highlights the importance of stereospecificity in biological activity, though detailed comparative efficacy data are lacking .

- Solubility : While solubility data for most analogues are unavailable, the hydrochloride salt form of the target compound suggests improved aqueous solubility compared to free bases .

Functional Analogues with Modified Heterocycles

Pyridine-Pyrrolidine Derivatives

- 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl (CAS 1193388-05-4): Molecular Formula: C₉H₁₃N₃·2HCl Molecular Weight: 236.14 g/mol Key Differences: Replaces pyrimidine with pyridine, altering electronic properties and reducing hydrogen-bonding capacity. Classified as non-hazardous but requires standard lab precautions .

Complex Heterocyclic Systems

- Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine HCl :

Research and Application Insights

- Target Compound : Discontinued commercial status limits accessibility, though research samples (e.g., 25 µL, 10 mM solutions) remain available through specialized suppliers like GLPBIO .

- Safety Profile : While specific toxicity data for the target compound are unavailable, analogues like 4-(Pyrrolidin-1-yl)pyridin-3-amine diHCl emphasize standard safety protocols, including skin/eye protection and proper ventilation .

Biological Activity

(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride, also known by its CAS number 1289584-90-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17ClN4

- Molecular Weight : 228.72 g/mol

- CAS Number : 1289584-90-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. It has been studied for its potential as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, which plays a significant role in cellular processes such as metabolism and cell survival.

Antibacterial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged significantly, indicating varying degrees of potency.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

| Compound C | Bacillus subtilis | 4.69 |

These findings suggest that structural modifications on the pyrimidine ring can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The observed MIC values ranged from 16.69 to 78.23 μM for C. albicans . The structure of the molecule allows for interaction with fungal cell membranes, disrupting their integrity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of specific functional groups on the pyrimidine and pyrrolidine rings significantly influences the biological activity of the compound. Modifications such as halogen substitutions and variations in alkyl groups have been shown to enhance potency against both bacterial and fungal strains .

Case Studies

- GSK-3β Inhibition : Research focusing on GSK-3β inhibitors revealed that amide derivatives related to this compound exhibited improved metabolic stability and reduced cytotoxicity while maintaining high inhibitory potency . The most effective analogs demonstrated IC50 values in the low nanomolar range.

- Neuroprotective Effects : Another study highlighted the neuroprotective properties of pyrimidine derivatives in models of neurodegenerative diseases. The compound's ability to inhibit GSK-3β correlated with reduced apoptosis in neuronal cells .

Q & A

Q. What are the standard synthetic routes for (4,6-dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with functionalized pyrimidine precursors. For example, phosphorylation of 2-amino-4,6-dimethylpyrimidine using phosphoryl chloride (POCl₃) at 85–95°C generates reactive intermediates, which are then alkylated with pyrrolidine derivatives under basic conditions (e.g., triethylamine). Chlorination steps may require solvent-free conditions to avoid side reactions . Variations in temperature, stoichiometry, and scavengers (e.g., triethylamine) significantly impact yield and purity. For analogs like ZCL278, similar protocols use sulfonamide coupling and thiourea intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirmation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves the pyrimidine-pyrrolidine scaffold, with characteristic shifts for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ peaks). X-ray crystallography may be used for absolute configuration determination in chiral analogs . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) recommend:

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Handling : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact; rinse exposed skin/eyes with water for 15 minutes .

- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic HCl fumes .

Advanced Research Questions

Q. What challenges arise in studying the compound’s receptor selectivity, and how can they be addressed experimentally?

- Methodological Answer : Off-target binding is common due to the pyrimidine scaffold’s affinity for ATP-binding pockets (e.g., kinases). To mitigate:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in target vs. non-target receptors.

- Structural Modeling : Dock the compound into homology models of receptors (e.g., melanin-concentrating hormone receptor-1) to predict interactions .

- Selectivity Profiling : Screen against panels of 50+ receptors/enzymes (e.g., Eurofins CEREP) to identify cross-reactivity .

Q. How can contradictory bioactivity data across studies be systematically resolved?

- Methodological Answer : Discrepancies may stem from:

- Assay Conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using CLSI guidelines.

- Compound Stability : Degradation in DMSO stock solutions can reduce potency. Confirm stability via LC-MS before assays .

- Data Normalization : Use internal controls (e.g., reference inhibitors like LY2409881 hydrochloride) to calibrate activity thresholds .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP. For analogs like LY2784544, morpholine substitutions improve solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrrolidine N-methylation). Block with fluorine or deuterium .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction; aim for <90% PPB to enhance bioavailability .

Q. How do structural modifications (e.g., halogenation) impact antimicrobial or anticancer activity?

- Methodological Answer :

- Chlorination : At pyrimidine C4 (e.g., compound 11 in ) enhances Gram-negative bacterial inhibition by disrupting DNA gyrase.

- Fluorination : Increases blood-brain barrier penetration in CNS-targeting analogs (e.g., LY2409881) .

- Methylation : 4,6-Dimethyl groups on pyrimidine improve metabolic stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.